d[Leu4,Lys8]-VP - 42061-33-6

d[Leu4,Lys8]-VP

Catalog Number: EVT-242161
CAS Number: 42061-33-6
Molecular Formula: C47H67N11O11S2
Molecular Weight: 1026.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

d[Leu4,Lys8]-VP is a synthetic peptide analog of the neurohypophyseal hormone arginine vasopressin (AVP). [, , ] It acts as a selective agonist for the vasopressin V1b receptor (V1bR), exhibiting high affinity and potency at this receptor subtype while demonstrating significantly reduced affinity for the V1a, V2, and oxytocin receptors. [, , ] This selectivity makes d[Leu4,Lys8]-VP an invaluable tool for investigating the specific physiological and behavioral roles of the V1bR in various experimental models. [, , , , ]

Synthesis Analysis

d[Leu4,Lys8]-VP is synthesized using the solid-phase peptide synthesis method. [, ] This widely employed technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. [, ] The synthesis typically employs Fmoc (fluorenylmethyloxycarbonyl) chemistry for protecting the N-terminus of the growing peptide chain. [, ] After the complete assembly of the peptide sequence, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC). [, ]

Molecular Structure Analysis

d[Leu4,Lys8]-VP is a nonapeptide, meaning it consists of nine amino acid residues. [, ] Its structure is derived from arginine vasopressin (AVP) with specific modifications at positions 4 and 8. [, ] The "d" prefix in its name indicates that the amino acid at position 4 is in the D-configuration rather than the naturally occurring L-configuration. [, ] This modification contributes to the enhanced selectivity of d[Leu4,Lys8]-VP for the V1bR. [, ] Additionally, the presence of lysine (Lys) at position 8 further contributes to its selectivity profile. [, ]

Mechanism of Action

d[Leu4,Lys8]-VP exerts its effects by selectively binding to and activating the V1b receptor (V1bR). [, , , , ] This receptor is a G protein-coupled receptor primarily coupled to the Gq/11 signaling pathway. [, , , , ] Upon agonist binding, the V1bR activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). [, , , , ] IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC), initiating downstream signaling cascades that mediate the physiological and behavioral effects of V1bR activation. [, , , , ]

Applications
  • Investigating the Role of V1bR in Maternal Behavior: d[Leu4,Lys8]-VP has been used to elucidate the role of the V1bR in maternal care in rats. [] Studies have shown that central administration of d[Leu4,Lys8]-VP does not affect maternal care behaviors like nursing or mother-pup interactions under normal conditions. []
  • Characterizing V1bR Signaling in the Kidney: Research using d[Leu4,Lys8]-VP has revealed its presence in the inner medullary collecting duct (IMCD) cells of the male rat kidney. [] This peptide does not impact cAMP production but induces a dose-dependent calcium ion influx, indicating V1bR involvement in calcium signaling pathways within the kidney. [] Furthermore, d[Leu4,Lys8]-VP administration has been shown to induce diuretic effects, suggesting a potential counterbalancing effect to V2 receptor-mediated antidiuresis. []
  • Studying V1bR-CRHR1 Interactions: d[Leu4,Lys8]-VP has been instrumental in investigating the interplay between V1bR and corticotropin-releasing hormone receptor 1 (CRHR1) in stress response. [] This research highlights a potential dimerization between these receptors, suggesting a mechanism for the synergistic effects of vasopressin and corticotropin-releasing hormone in stress and anxiety regulation. []
  • Understanding V1bR Involvement in Stress-Induced Changes: Research utilizing d[Leu4,Lys8]-VP has shown its ability to modulate gap junctional communication between adrenal chromaffin cells, suggesting a role for V1bR in the stress-induced enhancement of catecholamine release. [] This modulation potentially contributes to the physiological adaptations observed in response to stressors. []
Future Directions
  • Developing V1bR-Targeted Therapeutics: The selectivity and potency of d[Leu4,Lys8]-VP make it a promising lead compound for the development of novel therapeutics targeting the V1bR. [, ] Future research could focus on optimizing its pharmacokinetic properties and exploring its therapeutic potential in conditions such as anxiety, depression, and stress-related disorders. [, ]
  • Further Elucidating V1bR Signaling Pathways: While d[Leu4,Lys8]-VP has been instrumental in characterizing the basic signaling mechanisms downstream of the V1bR, further research is needed to fully understand the intricacies of these pathways. [, ] This includes investigating the specific downstream targets of V1bR activation, their cellular localization, and their contribution to the overall physiological and behavioral effects of V1bR stimulation. [, ]
  • Exploring the Role of V1bR in Other Physiological Processes: Given its involvement in various physiological systems, exploring the potential role of V1bR in other processes like cardiovascular regulation, thermoregulation, and social behavior could provide valuable insights into the broader physiological significance of this receptor subtype. [, , ]

Arginine Vasopressin (AVP)

Relevance: AVP is the endogenous ligand for the V1b receptor, which d[Leu4,Lys8]-VP selectively targets. Understanding AVP's broader physiological roles and its interactions with all three receptor subtypes provides context for interpreting the specific effects of d[Leu4,Lys8]-VP on V1b-mediated pathways. This comparative approach helps delineate the distinct contributions of V1b signaling within the complex network of AVP-regulated processes. [, , , , ]

Oxytocin (OT)

Relevance: The research frequently investigates both OT and AVP signaling pathways, particularly in the context of maternal behavior and stress responses, highlighting potential crosstalk or overlapping roles. While d[Leu4,Lys8]-VP demonstrates selectivity for the V1b receptor, some studies assess its potential for off-target activity at the OTR. This assessment is crucial for disentangling the specific contributions of V1b activation from potential confounding effects on the OT system. [, , ]

d[Leu4]AVP

Relevance: d[Leu4]AVP represents a key intermediate in the development of d[Leu4,Lys8]-VP. While d[Leu4]AVP exhibited promising selectivity for the human V1b receptor, it lacked selectivity in rats due to its antidiuretic effects, signifying V2 receptor activation. This finding led to the incorporation of an additional modification at position 8, yielding d[Leu4,Lys8]-VP, which successfully addresses the selectivity issue in the rat model. []

d[Orn4]AVP

Relevance: d[Orn4]AVP, alongside the other position 4 analogs, contributed to understanding structure-activity relationships for V1b receptor binding and activation. Despite demonstrating initial selectivity for the human V1b receptor, its activity at the rat V2 receptor, evidenced by its antidiuretic effects, highlighted the need for further refinement. The knowledge gained from d[Orn4]AVP and its analogs paved the way for the rational design of d[Leu4,Lys8]-VP as a more selective agonist for the rat V1b receptor. []

d[Arg4]AVP

Relevance: Despite its seemingly conservative substitution, d[Arg4]AVP provided valuable insights into the structural requirements for V1b receptor binding and activation, contributing to the broader understanding of structure-activity relationships within this series of analogs. While d[Arg4]AVP demonstrated initial promise by exhibiting selectivity for the human V1b receptor, it also displayed off-target activity at the rat V2 receptor, limiting its utility. These findings informed the development of d[Leu4,Lys8]-VP, which successfully overcame the selectivity challenge in the rat model. []

SSR149415

Relevance: SSR149415 serves as a crucial pharmacological tool to dissect the specific roles of V1b receptors, especially in comparison to the effects of d[Leu4,Lys8]-VP. By comparing the effects of V1b receptor activation (induced by d[Leu4,Lys8]-VP) versus V1b receptor blockade (induced by SSR149415), researchers can isolate V1b-mediated responses from other signaling pathways and gain a more precise understanding of the V1b receptor's contributions to various physiological and behavioral processes. [, ]

Corticotropin-Releasing Factor (CRF)

Relevance: The research highlights a synergistic relationship between AVP, acting via the V1b receptor, and CRF, acting via CRHR1, particularly in the context of stress response and hormone release from the adrenal glands. This interaction suggests potential cross-talk or dimerization between V1b and CRHR1 receptors. Understanding this intricate interplay is essential for elucidating the complex mechanisms underlying stress-related physiological and behavioral responses, which may involve coordinated signaling between V1b and CRHR1. [, ]

d[Cha4,Lys8]VP

Relevance: This analog represents one of the derivatives developed from the initial lead compounds like d[Cha4]AVP. The incorporation of lysine at position 8 aimed to improve selectivity for the rat V1b receptor. Functional studies confirmed that d[Cha4,Lys8]VP, along with a few other analogs, successfully achieved selectivity for the rat V1b receptor, demonstrating the effectiveness of this structural modification strategy. []

d[Cha4,Dab8]VP

Relevance: This analog represents another successful outcome of the structure-activity relationship studies aimed at developing selective agonists for the rat V1b receptor. The combination of Cha at position 4 and Dab at position 8 conferred the desired selectivity profile, making d[Cha4,Dab8]VP a valuable pharmacological tool for investigating V1b receptor functions. []

d[Leu4,Dap8]VP

Relevance: This analog is another example of a successful modification that led to a selective agonist for the rat V1b receptor. The incorporation of Dap at position 8, in combination with Leu at position 4, proved to be crucial for achieving the desired selectivity. This analog, along with the other selective compounds identified, provides valuable tools for dissecting the specific roles of the V1b receptor in various physiological processes. []

Fluorescently Labeled d[Leu4,Lys8]VP Analogs

Relevance: These fluorescent analogs are essential for visualizing the distribution and localization of V1b receptors in tissues and cells. By utilizing these tools, researchers can map the expression of V1b receptors in different brain regions, providing insights into the potential roles of V1b in various physiological and behavioral functions. []

Properties

CAS Number

42061-33-6

Product Name

d[Leu4,Lys8]-VP

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C47H67N11O11S2

Molecular Weight

1026.2 g/mol

InChI

InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

QGZMLGLFLYCDQT-PEAOEFARSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.